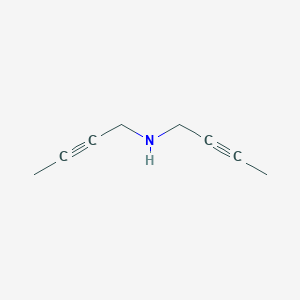

Di-but-2-ynyl-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Di-but-2-ynyl-amine is not directly mentioned in the provided papers. However, the papers discuss related compounds and methodologies that could be relevant to the synthesis and properties of amines and amine derivatives. For instance, the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines suggests a potential pathway for synthesizing this compound by modifying the tert-butanesulfinyl group .

Synthesis Analysis

The synthesis of related amines is well-documented in the provided literature. N-tert-Butanesulfinyl imines are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which could be a starting point for synthesizing this compound . Additionally, the novel C2-symmetric protecting group for amines, the but-2-ynylbisoxycarbonyl (Bbc) group, is introduced, which could be relevant for protecting the amine functionality during the synthesis of this compound .

Molecular Structure Analysis

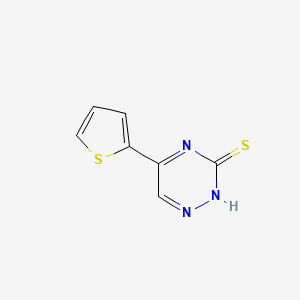

While the molecular structure of this compound is not directly analyzed in the papers, the crystal structures of other amines and amine derivatives are reported. For example, the crystal structure of a thiazol-2-amine derivative is determined by single-crystal X-ray diffraction, which could provide insights into the potential molecular geometry and intermolecular interactions of this compound .

Chemical Reactions Analysis

The papers do not provide specific reactions for this compound, but they do describe the reactivity of similar compounds. The tert-butanesulfinyl group is mentioned to activate imines for the addition of various nucleophiles and can be cleaved after nucleophilic addition . This information could be extrapolated to hypothesize about the chemical reactions that this compound might undergo, such as nucleophilic addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not discussed in the provided papers. However, the synthesis and structural analysis of related compounds, such as the bis(bis(fluorosulfonyl)amino)sulfur, provide some context for understanding the potential properties of this compound, such as electron delocalization and bond lengths .

Wissenschaftliche Forschungsanwendungen

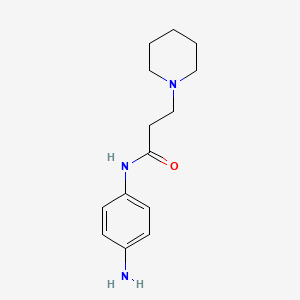

Synthesis and Activation of Amines : Di-but-2-ynyl-amine has been utilized in the synthesis and activation of amines. For example, primary and secondary amines have been sulfonated using 2-(1,3-Dioxan-2-yl)ethylsulfonyl chloride, showing the versatility of such compounds in amine chemistry (Sakamoto et al., 2006).

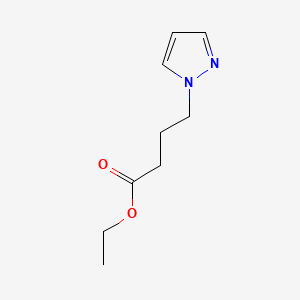

Cycloisomerization to Pyrroles : this compound derivatives have been employed in the palladium-catalyzed cycloisomerization to form substituted pyrroles. This highlights its use in synthesizing complex organic structures (Gabriele et al., 2001).

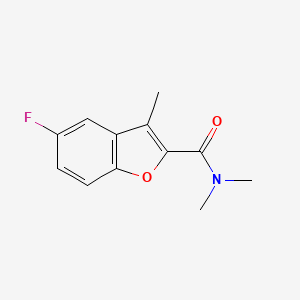

Antioxidant and Anti-inflammatory Agents : Certain amine derivatives, such as those containing the 2,6-di-tert-butyl phenol moiety, show significant antioxidant properties and have potential as anti-inflammatory agents. This points to the broader applicability of this compound in pharmaceutical research (Ziakas et al., 2006).

Green Catalysis in Synthetic Chemistry : Research into green catalysts for the protection of secondary amines in the synthesis of anticancer compounds has utilized di-tert-butyl dicarbonate. This demonstrates the role of this compound derivatives in environmentally friendly synthetic methods (2020).

Biobased Amines in Material Chemistry : this compound is relevant in the synthesis of biobased primary and secondary amines from various biomass sources. These amines are important monomers in the creation of materials used in automotive, aerospace, and health applications (Froidevaux et al., 2016).

Polymerization Processes : The compound is involved in polymerization processes, such as in the amine-initiated immortal ring-opening polymerization of rac-lactide, highlighting its role in creating polymers with specific characteristics (Clark et al., 2010).

Synthesis of Isothiocyanates : this compound derivatives like di-tert-butyl dicarbonate have been used for the conversion of amines to isothiocyanates, indicating their utility in creating diverse chemical structures (Munch et al., 2008).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

While specific future directions for Di-but-2-ynyl-amine are not mentioned in the retrieved sources, the compound’s potential applications in various fields such as proteomics research are suggested . Further studies could explore these applications and develop new synthesis methods or applications for this compound.

Eigenschaften

IUPAC Name |

N-but-2-ynylbut-2-yn-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-3-5-7-9-8-6-4-2/h9H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSUYRUVVPJZGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCNCC#CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389850 |

Source

|

| Record name | Di-but-2-ynyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53146-06-8 |

Source

|

| Record name | Di-but-2-ynyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[4.1.0]heptan-2-amine](/img/structure/B1335026.png)